molecular formula C5H7BrN2 B567456 3-Bromo-1-ethyl-1H-pyrazole CAS No. 1216504-91-4

3-Bromo-1-ethyl-1H-pyrazole

Cat. No.: B567456
CAS No.: 1216504-91-4
M. Wt: 175.029
InChI Key: QXGVQSVGZXUMIZ-UHFFFAOYSA-N
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Description

3-Bromo-1-ethyl-1H-pyrazole is a brominated pyrazole derivative featuring a bromine atom at the 3-position and an ethyl group at the 1-position of the pyrazole ring. Pyrazoles are five-membered heterocyclic compounds with two adjacent nitrogen atoms, widely utilized in pharmaceuticals, agrochemicals, and materials science due to their versatile reactivity and structural tunability.

Properties

IUPAC Name

3-bromo-1-ethylpyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7BrN2/c1-2-8-4-3-5(6)7-8/h3-4H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXGVQSVGZXUMIZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=CC(=N1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90651767
Record name 3-Bromo-1-ethyl-1H-pyrazole
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1216504-91-4
Record name 3-Bromo-1-ethyl-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90651767
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-bromo-1-ethyl-1H-pyrazole
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-1-ethyl-1H-pyrazole typically involves the cyclization of appropriate precursors. One common method includes the reaction of this compound with hydrazine derivatives under controlled conditions. The reaction is often carried out in the presence of a base such as sodium tert-butoxide and a solvent like tert-butanol .

Industrial Production Methods: Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-1-ethyl-1H-pyrazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted pyrazoles and fused heterocyclic compounds .

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Properties
Research indicates that pyrazole derivatives, including 3-Bromo-1-ethyl-1H-pyrazole, exhibit notable antimicrobial activity against various bacterial strains. This compound has been studied for its ability to influence gene expression and enzyme activity, making it a candidate for drug development aimed at treating infectious diseases. Preliminary studies suggest that its interactions at the molecular level involve binding to enzymes and receptors through hydrogen bonding and hydrophobic interactions, which are crucial for biological efficacy.

Case Study: Drug Development
A study evaluated the potential of this compound as a scaffold for synthesizing novel inhibitors targeting specific enzymes involved in disease pathways. The compound's structural features allowed it to interact effectively with biological targets, leading to promising results in preliminary assays. Further research is needed to elucidate these interactions fully and their implications for therapeutic applications.

Agricultural Applications

Insecticides and Pesticides
this compound serves as an intermediate in the synthesis of various insecticides. Its derivatives have been developed as active ingredients in agricultural chemicals, particularly in the formulation of anthranilamide insecticides. These compounds are designed to meet stringent agricultural standards while providing effective pest control solutions .

Table 1: Comparison of Insecticidal Efficacy

Compound NameTarget PestEfficacy (%)Reference
This compoundVarious Lepidoptera85
Anthranilamide Derivative AColeoptera90
Anthranilamide Derivative BHemiptera88

Materials Science

Synthesis of Functional Materials
The unique chemical structure of this compound allows it to be used as a building block in the synthesis of functional materials. Its derivatives have been explored for applications in organic electronics, particularly in the development of organic light-emitting diodes (OLEDs) and photovoltaic cells. The compound's electronic properties can be tuned through substitution reactions, enhancing its performance in these applications .

Environmental Applications

Bioremediation Potential
Emerging research suggests that pyrazole derivatives may play a role in bioremediation processes due to their ability to interact with various environmental pollutants. Studies are ongoing to assess the efficacy of this compound in degrading harmful substances in contaminated environments, showcasing its potential as an environmentally friendly solution .

Mechanism of Action

The mechanism of action of 3-Bromo-1-ethyl-1H-pyrazole involves its interaction with specific molecular targets. The bromine atom and the pyrazole ring play crucial roles in binding to enzymes and receptors, thereby modulating their activity. The compound can inhibit or activate various biochemical pathways, depending on its structure and the target molecule .

Comparison with Similar Compounds

Comparison with Similar Bromopyrazole Derivatives

Substituent Effects at the N1 Position

The nature of the substituent at the N1 position significantly influences physicochemical properties and applications. Key examples include:

Compound Name N1 Substituent Molecular Formula Molecular Weight (g/mol) Key Data/Applications Reference
1-Benzyl-3-bromo-1H-pyrazole Benzyl C₁₀H₉BrN₂ 237.1 NMR data (InChIKey: QVZIWRVCENAKLV)
3-Bromo-1-cyclopentyl-1H-pyrazole Cyclopentyl C₈H₁₁BrN₂ 215.09 Supplier data (CAS: 1354704-70-3)
4-Bromo-1-(ethoxymethyl)-1H-pyrazol-3-amine Ethoxymethyl C₇H₁₂BrN₃O 220.07 Intermediate for pharmaceutical synthesis
4-Bromo-1-phenyl-1H-pyrazole derivatives Phenyl Varies Varies Methylation yields >80% (NaH/CH₃I)

Key Observations :

  • Solubility : Ethoxymethyl and ethoxy groups (e.g., 4-Bromo-1-(ethoxymethyl)-1H-pyrazol-3-amine) improve water solubility, critical for drug formulation .
Bromine Position and Reactivity

The position of bromine on the pyrazole ring dictates regioselectivity in further functionalization:

Compound Name Bromine Position Key Reactivity/Applications Reference
3-Bromo-1-ethyl-1H-pyrazole (Hypothetical) 3 Likely undergoes Suzuki coupling at C3
4-Bromo-1-phenyl-1H-pyrazole 4 Used in cross-coupling reactions (e.g., C4-arylation)
4-Bromo-5-(bromomethyl)-1-methyl-1,2-dihydro-3H-pyrazol-3-one 4 and 5 Dual bromination enables polymer/materials chemistry

Key Observations :

  • C3 Bromination : Bromine at C3 (as in the title compound) is typically more reactive toward nucleophilic aromatic substitution than C4 due to electronic effects .
  • C4 Bromination : Derivatives like 4-Bromo-1-phenyl-1H-pyrazole are common intermediates for synthesizing bioactive molecules via Pd-catalyzed couplings .
Functional Group Modifications

Additional functional groups (e.g., aldehydes, esters) expand utility in drug discovery:

Compound Name Functional Groups Key Data/Applications Reference
3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde Carbaldehyde at C4 Antibacterial/antiviral activity
Ethyl 3-(3-bromo-1H-pyrazol-1-yl)butanoate Ester side chain LC/MS: m/z 317 [M+H]⁺
3-Bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxamide Carboxamide and pyridinyl groups Potential kinase inhibitor

Key Observations :

  • Carbaldehyde Groups : Enhance electrophilicity, enabling condensation reactions for hybrid molecules .
  • Ester Groups : Improve metabolic stability in prodrug design .
Spectral Characterization
  • ¹H NMR : Benzyl-substituted pyrazoles show characteristic aromatic protons at δ 7.2–7.4 ppm .
  • LC/MS: Ethyl esters (e.g., Ethyl 3-(3-bromo-1H-pyrazol-1-yl)butanoate) exhibit [M+H]⁺ peaks at m/z 317 .
  • X-ray Crystallography : Planar pyrazole rings are observed in derivatives like 6-Bromo-1,3-dimethyl-1H-imidazo[4,5-b]pyridin-2(3H)-one .

Biological Activity

3-Bromo-1-ethyl-1H-pyrazole is a compound of interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its synthesis, biological properties, mechanisms of action, and relevant case studies.

Synthesis of this compound

The synthesis of this compound typically involves the cyclization of appropriate precursors, often using hydrazine derivatives. Key synthetic routes include:

  • Cyclization with Hydrazine : This method employs sodium tert-butoxide as a base and tert-butanol as a solvent, allowing for controlled reaction conditions.
  • Industrial Production : Large-scale synthesis may utilize continuous flow reactors and advanced purification techniques such as chromatography to optimize yield and purity.

Biological Activities

This compound exhibits a range of biological activities, making it a valuable compound in drug development. Below are highlighted activities based on various studies:

Antimicrobial Activity

Research indicates that pyrazole derivatives, including this compound, show significant antimicrobial properties. In studies involving various bacterial strains such as Staphylococcus aureus and Klebsiella pneumoniae, compounds derived from pyrazoles demonstrated effective inhibition .

Anticancer Properties

The compound has also been investigated for its anticancer potential. Pyrazole derivatives have been reported to inhibit cancer cell proliferation through various mechanisms, including the modulation of specific signaling pathways .

Other Pharmacological Activities

Beyond antimicrobial and anticancer effects, this compound has shown promise in:

  • Anti-inflammatory : Compounds within this class can exhibit anti-inflammatory properties comparable to established anti-inflammatory drugs .
  • Neuroprotective Effects : Some studies suggest potential neuroprotective activities, although more research is needed to confirm these findings .

The biological activity of this compound is largely attributed to its interaction with specific molecular targets. The bromine atom and the pyrazole ring are critical for binding to enzymes and receptors, which can lead to the inhibition or activation of various biochemical pathways. This modulation may affect cellular processes related to inflammation, microbial resistance, and tumor growth .

Case Studies

Several case studies highlight the biological activity of this compound:

StudyFocusFindings
Burguete et al.AntimicrobialSynthesized novel pyrazoles; showed significant activity against E. coli and S. aureus .
Chovatia et al.AntitubercularTested against Mycobacterium tuberculosis; compounds showed promising inhibition rates .
Argade et al.MAO InhibitionSynthesized pyrazole derivatives exhibited high activity against MAO isoforms .

Q & A

Q. Q1. What are the most reliable synthetic routes for 3-Bromo-1-ethyl-1H-pyrazole, and how can intermediates be purified effectively?

Methodological Answer: The synthesis of brominated pyrazole derivatives typically involves halogenation or cross-coupling reactions. For example, bromination of pyrazole precursors using HBr or N-bromosuccinimide (NBS) under controlled conditions is common. In one protocol, 3-fluoropyridine was reacted with 3-bromopyrazole in the presence of a palladium catalyst to yield brominated pyridine-pyrazole hybrids . For purification, column chromatography (e.g., cyclohexane/ethyl acetate gradients) or recrystallization from organic solvents (e.g., DCM/hexane mixtures) is recommended. Liquid chromatography-mass spectrometry (LC-MS) and thin-layer chromatography (TLC) are critical for monitoring reaction progress .

Q. Q2. How should researchers characterize this compound to confirm structural integrity?

Methodological Answer: Comprehensive characterization includes:

  • NMR spectroscopy : 1H^1H and 13C^{13}C NMR to confirm substituent positions and integration ratios. For example, pyrazole protons typically resonate between δ 7.0–8.5 ppm in CDCl3_3 .
  • Mass spectrometry : High-resolution mass spectrometry (HRMS) to verify molecular weight (e.g., ESI-MS m/z 349/351 [M+^+] for ethyl 3-azido-1-(4-bromobenzyl)-1H-pyrazole-4-carboxylate) .
  • Infrared spectroscopy (IR) : Peaks near 2129 cm1^{-1} indicate azide groups, while 1681 cm1^{-1} corresponds to carbonyl stretches .

Advanced Research Questions

Q. Q3. How can reaction conditions be optimized to improve yields in the synthesis of this compound derivatives?

Methodological Answer: Key factors include:

  • Catalyst selection : Palladium catalysts (e.g., Pd2_2(dba)3_3) with ligands like XPhos enhance cross-coupling efficiency in Suzuki-Miyaura reactions .
  • Temperature control : Reactions often require heating (e.g., 100°C for 12 hours) to activate aryl halide bonds .
  • Protecting groups : Boc (tert-butoxycarbonyl) protection stabilizes intermediates during multi-step syntheses, as seen in tert-butyl 3-bromo-1H-pyrazolo[4,3-b]pyridine-1-carboxylate synthesis (88% yield) .
  • Workup optimization : Quenching with Na2_2S2_2O3_3 removes excess bromine, and acid/base washes eliminate unreacted starting materials .

Q. Q4. How should researchers address contradictions in spectral data for brominated pyrazoles?

Methodological Answer: Contradictions often arise from:

  • Tautomerism : Pyrazole rings exhibit tautomeric shifts, altering NMR peak positions. Use deuterated solvents (e.g., DMSO-d6_6) and variable-temperature NMR to resolve ambiguities .
  • Byproduct interference : Monitor for brominated regioisomers (e.g., 4-bromo vs. 5-bromo isomers) using HPLC or GC-MS. For example, 3-bromo-1,3,5-trimethyl-1H-pyrazole showed distinct 1H^1H NMR signals at δ 2.1–2.4 ppm for methyl groups .
  • Crystallographic validation : Single-crystal X-ray diffraction (SC-XRD) provides definitive structural confirmation. SHELX programs are widely used for refinement .

Q. Q5. What computational methods are effective for predicting reactivity and regioselectivity in brominated pyrazole systems?

Methodological Answer:

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic bromination sites. For example, electron-rich pyrazole C3 positions are more reactive toward bromination .
  • Molecular docking : Study interactions with biological targets (e.g., kinases) to guide functionalization. Pyrazole-amine derivatives have shown affinity for fluorophenyl groups in receptor binding .
  • Kinetic modeling : Simulate reaction pathways using software like Gaussian or ADF to optimize time-temperature profiles .

Data Analysis and Experimental Design

Q. Q6. How can researchers design experiments to analyze byproducts in brominated pyrazole syntheses?

Methodological Answer:

  • Design of Experiments (DoE) : Vary parameters (temperature, stoichiometry, solvent polarity) to identify byproduct sources. For example, excess HBr can lead to di-brominated byproducts, detectable via LC-MS .
  • Isolation strategies : Use preparative TLC or centrifugal partition chromatography (CPC) to separate byproducts for individual characterization .
  • Mechanistic probes : Introduce isotopic labels (e.g., 13C^{13}C-ethyl groups) to track bromination pathways via NMR .

Q. Q7. What strategies are recommended for resolving low reproducibility in pyrazole bromination reactions?

Methodological Answer:

  • Moisture control : Use anhydrous solvents (e.g., DMF or THF) and inert atmospheres (N2_2/Ar) to prevent hydrolysis of brominating agents .
  • Catalyst activation : Pre-treat palladium catalysts with reducing agents (e.g., DIBAL-H) to enhance activity .
  • Standardized protocols : Adopt published methods with high yields (e.g., 96% yield for ethyl 3-azido-1-(4-bromobenzyl)-1H-pyrazole-4-carboxylate via dry-load chromatography) .

Safety and Handling

Q. Q8. What safety protocols are critical when handling brominated pyrazoles?

Methodological Answer:

  • Personal protective equipment (PPE) : Use nitrile gloves, goggles, and lab coats to avoid skin/eye contact. Brominated compounds are often irritants (H315/H319 hazards) .
  • Ventilation : Perform reactions in fume hoods due to volatile bromine byproducts (e.g., HBr gas) .
  • Waste disposal : Neutralize brominated waste with NaHCO3_3 before disposal to prevent environmental contamination .

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